REACTION_CXSMILES
|
C(C1(C(NC(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C(O)=O)NC(C(OCC2C=CC=CC=2)=[O:14])C2(CCNCC2)S1)C1C=CC=CC=1.[CH:52]([N:55]=[C:56]=[N:57][CH:58]([CH3:60])[CH3:59])([CH3:54])[CH3:53].ClCCl.[N+](C)([O-])=O>C(Cl)(Cl)Cl>[CH:52]([NH:55][C:56]([NH:57][CH:58]([CH3:60])[CH3:59])=[O:14])([CH3:54])[CH3:53]
|
Name
|
benzyl-4-benzyloxycarbonyl-alpha- tritylamino-1-thia-3,8-diazaspiro[4.5 ]decane-2-acetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C1(SC2(C(N1)C(=O)OCC1=CC=CC=C1)CCNCC2)C(C(=O)O)NC(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N=C=NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at ambient temperature, leaving the mixture
|
Type
|
WAIT
|
Details
|
to stand for 4 weeks
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |